molecular formula C8H11N3O2 B13520456 Methyl 2-amino-3-(pyrimidin-4-yl)propanoate

Methyl 2-amino-3-(pyrimidin-4-yl)propanoate

Cat. No.: B13520456
M. Wt: 181.19 g/mol
InChI Key: OWICFXPWERCIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(pyrimidin-4-yl)propanoate is a heterocyclic compound that features a pyrimidine ring attached to an amino acid ester. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and ester functional groups makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(pyrimidin-4-yl)propanoate typically involves the condensation of a pyrimidine derivative with an appropriate amino acid ester. One common method includes the reaction of 2-aminopyrimidine with methyl acrylate under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(pyrimidin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 2-amino-3-(pyrimidin-4-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(pyrimidin-4-yl)propanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pyrimidine ring can interact with various molecular targets, including nucleic acids and proteins, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

    Methyl 2-amino-3-(pyridin-4-yl)propanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Ethyl 3-amino-3-(pyridin-2-yl)propanoate: Contains an ethyl ester and a pyridine ring.

    Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate: Features an imidazole ring instead of a pyrimidine ring

Uniqueness: Methyl 2-amino-3-(pyrimidin-4-yl)propanoate is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and in the synthesis of complex heterocyclic compounds.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-amino-3-pyrimidin-4-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7(9)4-6-2-3-10-5-11-6/h2-3,5,7H,4,9H2,1H3

InChI Key

OWICFXPWERCIFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=NC=NC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.